3-(2,5-Dimethoxyphenyl)-1H-Pyrazole
Overview
Description
3-(2,5-Dimethoxyphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 2,5-dimethoxyphenyl group
Mechanism of Action
Target of Action
A structurally similar compound, 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine, has been reported to target dihydrofolate reductase in both bacillus anthracis and humans .
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that it may interact with dihydrofolate reductase, an enzyme involved in the tetrahydrofolate synthesis pathway .
Biochemical Pathways
If it does indeed target dihydrofolate reductase, it could potentially affect the tetrahydrofolate synthesis pathway, which plays a crucial role in the synthesis of nucleotides and certain amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization process. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic system, potentially yielding dihydropyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated phenyl-pyrazole compounds.
Scientific Research Applications
Chemistry: In synthetic chemistry, 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-1H-Indole
- 3-(2,5-Dimethoxyphenyl)-1H-Benzimidazole
- 3-(2,5-Dimethoxyphenyl)-1H-Imidazole
Comparison: While these compounds share the 2,5-dimethoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For example, the indole derivative may exhibit different binding affinities and biological activities compared to the pyrazole derivative. The unique structure of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole allows for specific interactions that are not possible with other similar compounds, highlighting its potential in targeted applications.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGLUGSZPRTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596385 | |
Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181122-45-2 | |
Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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